N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS2/c22-17(18-20-15-3-1-2-4-16(15)24-18)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h1-4,13-14H,5-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQRSATPYVZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Tetrahydrothiophene Moiety: This step involves the alkylation of the piperidine nitrogen with a tetrahydrothiophene derivative.
Final Coupling: The final step involves coupling the benzo[d]thiazole core with the piperidine-tetrahydrothiophene intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide
- Molecular Formula : C₂₂H₂₃N₃O₃S (inferred).
- Key Features: Shares the benzothiazole-2-carboxamide core and piperidin-4-ylmethyl linkage. Differs in the N-substituent: a furan-containing propenoyl group replaces the thiolan-3-yl.
- Implications : The absence of sulfur in the substituent reduces thioether-mediated interactions but may improve metabolic stability compared to thiolan derivatives.
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-[1-(4-methylbenzoyl)piperidin-4-yl]propanamide (M307-2480)
- Molecular Formula : C₂₀H₂₈N₂O₄S.
- Molecular Weight : 392.52 g/mol.
- Key Features :
- Implications : The sulfone group enhances solubility and target affinity in polar environments but may reduce membrane permeability compared to the thioether in the target compound.
N-[(furan-2-yl)methyl]-3-[1-(2-methylbenzoyl)piperidin-4-yl]propanamide (M307-0618)
- Molecular Formula : C₂₁H₂₆N₂O₃.
- Molecular Weight : 354.45 g/mol.
- Key Features :
Structural and Functional Analysis
Data Table: Comparative Molecular Properties
*Inferred values based on structural analysis.
Key Observations
- Electronic Effects : The thiolan-3-yl group in the target compound provides moderate electron-donating properties, whereas the sulfone in M307-2480 is strongly electron-withdrawing.
- Bioavailability : The benzothiazole core in the target compound and ’s analog may improve blood-brain barrier penetration compared to M307-2480 and M307-0616.
- Synthetic Accessibility : M307-0618’s simpler propanamide structure suggests easier synthesis than the target compound’s complex benzothiazole-thiolan architecture.
Biological Activity
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₄H₁₈N₂O₁S
- Molecular Weight : 270.37 g/mol
- CAS Number : 2034325-42-1
The presence of the benzothiazole moiety is significant due to its known biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds related to benzothiazole have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.23 mg/mL to 0.94 mg/mL against E. coli and S. typhimurium .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2j | 0.23 - 0.94 | E. coli |
| 2b | 0.23 | S. typhimurium |
| 2d | 0.23 | Bacillus cereus |
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant effects of benzothiazole derivatives. For example, certain compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, demonstrating a reduction in seizure activity without significant neurotoxicity . This suggests a potential application in treating epilepsy.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.
- Interference with Cellular Processes : It may disrupt cellular processes in target organisms, leading to cell death.
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi . The study found that several compounds exhibited superior activity compared to standard antibiotics.
Evaluation of Anticonvulsant Properties
Another investigation focused on the anticonvulsant properties of related benzothiazole compounds. The findings indicated that these compounds could effectively reduce seizure frequency in animal models without causing significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
